molecular formula C13H14O4 B14747059 1-(4-Methoxyphenyl)hexane-1,3,5-trione CAS No. 4808-89-3

1-(4-Methoxyphenyl)hexane-1,3,5-trione

Katalognummer: B14747059
CAS-Nummer: 4808-89-3
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: UIHBUZJKRBWGLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)hexane-1,3,5-trione is an organic compound characterized by a hexane backbone with three ketone groups at positions 1, 3, and 5, and a methoxyphenyl group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hexane-1,3,5-trione can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)hexane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)hexane-1,3,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)hexane-1,3,5-trione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy group may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Hydroxyphenyl)hexane-1,3,5-trione: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Methylphenyl)hexane-1,3,5-trione: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorophenyl)hexane-1,3,5-trione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 1-(4-Methoxyphenyl)hexane-1,3,5-trione is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

4808-89-3

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

1-(4-methoxyphenyl)hexane-1,3,5-trione

InChI

InChI=1S/C13H14O4/c1-9(14)7-11(15)8-13(16)10-3-5-12(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

UIHBUZJKRBWGLO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)CC(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.